molecular formula C24H21N3O3 B2922911 4-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide CAS No. 898455-18-0

4-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide

Katalognummer B2922911
CAS-Nummer: 898455-18-0
Molekulargewicht: 399.45
InChI-Schlüssel: GXOMQCWKEUWXQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known by its chemical name, EMA401, and is classified as a small molecule drug.

Wirkmechanismus

The mechanism of action of EMA401 is not fully understood. However, it is believed to work by blocking the activity of a protein called the ATP-gated ion channel P2X3. This protein is involved in the transmission of pain signals in the nervous system. By blocking the activity of this protein, EMA401 can reduce the transmission of pain signals and provide pain relief.
Biochemical and Physiological Effects:
EMA401 has been shown to have a number of biochemical and physiological effects. In addition to its pain-relieving properties, EMA401 has also been shown to have anti-inflammatory effects. This makes it a potentially useful drug for the treatment of inflammatory conditions such as arthritis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of EMA401 is that it has been shown to be effective in animal models of neuropathic pain. This makes it a potentially useful drug for the treatment of chronic pain in humans. However, one of the limitations of EMA401 is that its mechanism of action is not fully understood. This makes it difficult to predict its efficacy in humans.

Zukünftige Richtungen

There are several future directions for research on EMA401. One area of research is in the development of more effective and efficient synthesis methods for the compound. Another area of research is in the optimization of the drug's pharmacokinetic properties. This will help to improve its efficacy and reduce the risk of side effects. Additionally, further research is needed to fully understand the mechanism of action of EMA401 and its potential applications in the treatment of other conditions beyond chronic pain.
Conclusion:
EMA401 is a chemical compound that has been the subject of scientific research due to its potential applications in the treatment of chronic pain and other conditions. While its mechanism of action is not fully understood, studies have shown that it can effectively reduce pain in animal models of neuropathic pain. Further research is needed to fully understand the compound's potential and to develop more effective and efficient methods for its synthesis.

Synthesemethoden

The synthesis of EMA401 is a multi-step process that involves the use of various chemical reagents and catalysts. The starting material for the synthesis is 3-(2-methyl-4-oxoquinazolin-3-yl)aniline, which is then subjected to various chemical reactions to produce the final product. The synthesis of EMA401 is a complex process that requires expertise in organic chemistry.

Wissenschaftliche Forschungsanwendungen

EMA401 has been the subject of scientific research due to its potential applications in various fields. One of the primary areas of research is in the treatment of chronic pain. Studies have shown that EMA401 can effectively reduce pain in animal models of neuropathic pain. This has led to the development of EMA401 as a potential treatment for chronic pain in humans.

Eigenschaften

IUPAC Name

4-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-3-30-20-13-11-17(12-14-20)23(28)26-18-7-6-8-19(15-18)27-16(2)25-22-10-5-4-9-21(22)24(27)29/h4-15H,3H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOMQCWKEUWXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.